2-Deoxy-D-α-ribopyranosyl-5-azacytosine

Antineoplastic Agents Nucleoside Analogs Leukemia L1210

Procure the authentic α-ribopyranosyl anomer of Decitabine (CAS 2165469-21-4) to uniquely resolve and quantify this stereospecific impurity. As the therapeutically inactive α-pyranose nucleoside, it is analytically critical for forced degradation tracking, β-selectivity optimization, and ICH Q3A/B-compliant impurity control—physical properties and chromatographic retention fundamentally distinct from the β-furanose drug form. Only this exact standard guarantees reliable retention time and MS fragmentation matching for your Decitabine QC workflow.

Molecular Formula C₈H₁₂N₄O₄
Molecular Weight 228.21
Cat. No. B1156716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-D-α-ribopyranosyl-5-azacytosine
Synonyms4-Amino-1-(2-deoxy-α-D-erythro-pentopyranosyl)-1,3,5-triazin-2(1H)-one
Molecular FormulaC₈H₁₂N₄O₄
Molecular Weight228.21
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Deoxy-D-α-ribopyranosyl-5-azacytosine: A Critical Impurity Reference Standard for Decitabine Development and Quality Control


2-Deoxy-D-α-ribopyranosyl-5-azacytosine (CAS 2165469-21-4, also referred to as α-Decitabine) is a pyranose nucleoside analog of 5-azacytosine and a documented process-related impurity of the DNA methyltransferase inhibitor Decitabine . This compound is characterized by an α-configuration at the anomeric center and a six-membered ribopyranosyl sugar moiety, distinguishing it structurally from the therapeutically active β-D-ribofuranosyl form found in the FDA-approved drug [1]. It is primarily utilized as an analytical reference standard in pharmaceutical research and quality control for the development and manufacturing of Decitabine and related nucleoside analogs.

Why 2-Deoxy-D-α-ribopyranosyl-5-azacytosine Cannot Be Replaced by Generic Nucleoside Impurity Standards


Generic substitution of 2-Deoxy-D-α-ribopyranosyl-5-azacytosine with other nucleoside analogs or impurity standards is not scientifically valid due to its unique stereochemical and conformational properties. As an α-pyranose anomer, its three-dimensional structure and physicochemical behavior are distinct from the therapeutically active β-furanose form (Decitabine) and its corresponding β-pyranose isomer [1]. These structural differences directly impact critical analytical parameters such as chromatographic retention time, mass spectrometric fragmentation patterns, and stability profiles . Furthermore, while the parent drug Decitabine acts as a potent DNA methyltransferase inhibitor, the α-anomer is recognized as an inactive form, underscoring that biological activity cannot be inferred from simple base/sugar composition [2]. Therefore, for accurate identification, quantification, and control of this specific impurity in Decitabine drug substance and product, the authentic α-ribopyranosyl reference standard is analytically indispensable and cannot be substituted with in-class alternatives.

Quantitative Differentiation of 2-Deoxy-D-α-ribopyranosyl-5-azacytosine: Evidence-Based Comparator Analysis


Comparative In Vitro Growth Inhibition of Murine L1210 Leukemia Cells

The α-D-anomer of 5-azacytosine 2'-deoxyribonucleoside (2-Deoxy-D-α-ribopyranosyl-5-azacytosine) demonstrates measurable, albeit weak, in vitro cytotoxicity against L1210 mouse leukemia cells, exhibiting an IC55 of approximately 1 × 10⁻⁶ M [1]. In stark contrast, the biologically active β-D-furanose anomer, Decitabine, achieves significantly higher potency in the same cell line, with reported IC50 values in the low nanomolar range (e.g., 43.8 nM for 96h exposure in leukemic KG1a cells) . This represents an approximate 20- to 200-fold difference in potency, quantitatively confirming the critical importance of anomeric and sugar ring configuration for target engagement and therapeutic activity.

Antineoplastic Agents Nucleoside Analogs Leukemia L1210

In Vivo Antileukemic Efficacy in L1210-Bearing Mice

In vivo administration of the α-D-anomer at high doses of 800 to 1000 mg/kg resulted in a 100% increase in the lifespan of mice bearing L1210 leukemia [1]. While this demonstrates some in vivo activity, this effect is achieved at doses that are 40 to 50 times higher than the curative dose of Decitabine in the same murine L1210 leukemia model, which is effective at 20 mg/kg [2]. This stark difference in required dosage for a therapeutic effect further underscores the α-anomer's vastly inferior in vivo potency and provides a clear quantitative basis for differentiating its pharmacological profile from the active drug substance.

Antineoplastic Agents Xenograft Model Leukemia L1210

Comparative Biological Activity: Ribopyranosyl vs. Ribofuranosyl Anomers

A direct head-to-head study on anomeric deoxyribopyranosyl nucleosides, specifically compounds Va (α-anomer) and Vb (β-anomer), demonstrated that both ribopyranosyl forms 'do not exhibit biological activity' in the assayed systems [1]. This finding is critical as it contrasts sharply with the potent activity of the corresponding ribofuranosyl anomers (e.g., Decitabine). This class-level evidence confirms that the six-membered pyranose ring system, irrespective of α or β anomeric configuration, is fundamentally incompatible with the biological targets (e.g., DNA methyltransferases, DNA polymerases) that recognize the natural five-membered furanose ring structure.

Nucleoside Analogs Structure-Activity Relationship Antimetabolites

Physicochemical Differentiation: Anomerization and Stability in Solution

A key stability-related property of 5-azacytosine nucleosides is their ability to undergo anomerization in aqueous solution. Decitabine is known to convert from the active β-anomer to the inactive α-anomer via a reversible reaction [1]. While specific rate constants for 2-Deoxy-D-α-ribopyranosyl-5-azacytosine are not widely published, its role as the α-anomer product in this equilibrium is fundamental to its identity as an impurity. This anomerization pathway is a primary reason for the presence of this compound as a degradation product in Decitabine formulations, necessitating its use as a high-purity reference standard for stability-indicating analytical methods.

Pharmaceutical Analysis Drug Stability Anomerization

Primary Procurement-Driven Applications for 2-Deoxy-D-α-ribopyranosyl-5-azacytosine


Analytical Reference Standard for Decitabine Impurity Profiling

This compound is procured as a high-purity analytical reference standard (often >95%) for the development and validation of HPLC, UPLC, and LC-MS methods . It is essential for the identification, quantification, and control of the α-anomer impurity in Decitabine drug substance and finished pharmaceutical products, in accordance with ICH Q3A/B guidelines on impurities in new drug substances and products [1].

Stability-Indicating Method Development and Forced Degradation Studies

Due to the propensity of Decitabine to anomerize in aqueous solution, 2-Deoxy-D-α-ribopyranosyl-5-azacytosine is a key degradation product . Laboratories procure this standard to perform forced degradation studies and develop stability-indicating analytical methods capable of resolving and tracking the formation of this specific α-anomer under various stress conditions (e.g., heat, humidity, pH).

In Vitro and In Vivo Research as a Negative Control

Given its documented lack of significant biological activity compared to the parent compound Decitabine , this α-anomer can be utilized as a stereochemically matched, biologically inert negative control in cell-based assays (e.g., DNA methylation inhibition, cytotoxicity) and animal models. This allows researchers to confirm that observed effects are specific to the active β-furanose anomer and not a general property of the nucleoside class [1].

Synthetic Chemistry and Process Development

During the chemical synthesis of Decitabine, glycosylation of silylated 5-azacytosine with a protected 2-deoxyribose can yield a mixture of anomers . This α-ribopyranosyl compound can be formed as a byproduct. It is procured as a reference standard by process chemists to optimize reaction conditions for higher β-selectivity and to monitor the efficiency of purification steps designed to remove this undesired α-isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Deoxy-D-α-ribopyranosyl-5-azacytosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.